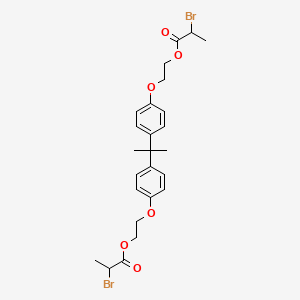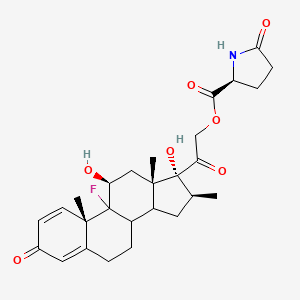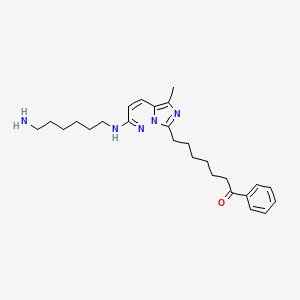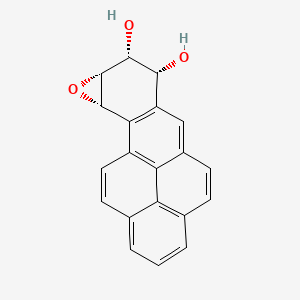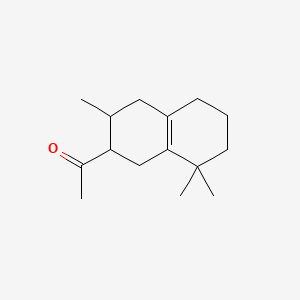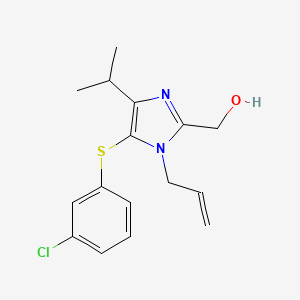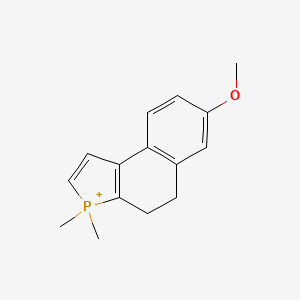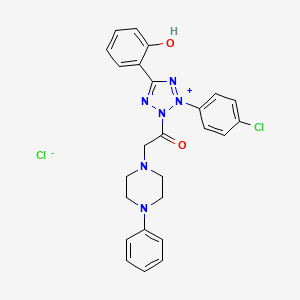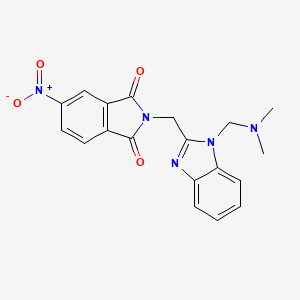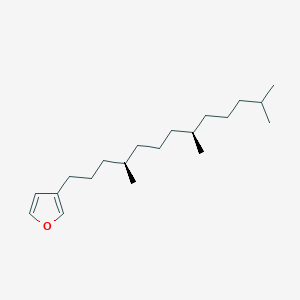
Furan, 3-(4,8,12-trimethyltridecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,8,12-Trimethyltridecyl)furan is a chemical compound with the molecular formula C20H36O. It is a furan derivative that has been isolated from cigarette smoke condensate . This compound is characterized by a furan ring substituted with a long alkyl chain containing three methyl groups at positions 4, 8, and 12 .
Preparation Methods
The synthesis of 3-(4,8,12-trimethyltridecyl)furan involves two general routes to 3-substituted furans . The first route includes the preparation of 3-furoic acid through improved procedures, while the second route involves the thermal cyclization and dehydration of 1,2,3,4-tetraols . These methods have been refined to achieve higher yields and purity of the desired product .
Chemical Reactions Analysis
3-(4,8,12-Trimethyltridecyl)furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(4,8,12-Trimethyltridecyl)furan has several scientific research applications. It has been studied for its potential use in the synthesis of other furan derivatives . Additionally, its presence in cigarette smoke condensate has led to research on its potential health effects and its role as a biomarker for exposure to cigarette smoke . The compound’s unique structure also makes it a subject of interest in the field of organic chemistry .
Mechanism of Action
The mechanism of action of 3-(4,8,12-trimethyltridecyl)furan involves its interaction with various molecular targets and pathways . The compound’s furan ring can undergo electrophilic aromatic substitution reactions, while the long alkyl chain can participate in hydrophobic interactions with other molecules . These interactions contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
3-(4,8,12-Trimethyltridecyl)furan can be compared with other similar furan derivatives, such as 3-(4,8,12-trimethyltridecyl)thiophene and 3-(4,8,12-trimethyltridecyl)pyrrole . These compounds share a similar alkyl chain structure but differ in the heterocyclic ring. The unique furan ring in 3-(4,8,12-trimethyltridecyl)furan imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
42933-00-6 |
|---|---|
Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
3-[(4R,8R)-4,8,12-trimethyltridecyl]furan |
InChI |
InChI=1S/C20H36O/c1-17(2)8-5-9-18(3)10-6-11-19(4)12-7-13-20-14-15-21-16-20/h14-19H,5-13H2,1-4H3/t18-,19-/m1/s1 |
InChI Key |
CHZUUUHGNBICAM-RTBURBONSA-N |
Isomeric SMILES |
C[C@@H](CCCC1=COC=C1)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


